5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene
Description
5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound characterized by multiple substituents on a benzene ring: bromo (Br), chloro (Cl), fluoro (F), and a trichloromethoxy (CCl₃O-) group. These substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and stability.
Properties
IUPAC Name |
5-bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl4FO/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSDCBNZXHVOEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(Cl)(Cl)Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl4FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of Lewis acids such as aluminum chloride or ferric bromide to facilitate the halogenation steps .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure precise control over reaction conditions and scalability. The use of tubular reactors for diazotization and reduction reactions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can produce different functionalized compounds .
Scientific Research Applications
5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene exerts its effects involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved often include electrophilic aromatic substitution and nucleophilic attack mechanisms .
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Key structural analogs, their substituents, and similarity scores (based on ) are summarized below:
| Compound CAS No. | Substituents | Similarity Score | Molecular Formula (if available) |
|---|---|---|---|
| 1261216-28-7 | 5-Br, 2-Cl, 1-F, 3-OCH₃ | 0.79 | C₇H₅BrClFO |
| 16817-43-9 | Not specified | 0.78 | - |
| 50638-47-6 | 4-Br, 2-Cl, 1-OCH₃ | 0.75 | C₇H₆BrClO |
| 406232-79-9 | 4-Br, 1-Cl, 2-OCF₃ | 0.73 | C₇H₃BrClF₃O |
Key Observations :
- Substituent Position and Type : The highest similarity (0.79) is observed with 5-Bromo-2-chloro-1-fluoro-3-methoxybenzene (CAS 1261216-28-7), which shares bromo, chloro, and fluoro substituents but differs in the methoxy (OCH₃) group instead of trichloromethoxy (OCCl₃). The trichloromethoxy group introduces greater steric bulk and electron-withdrawing effects compared to methoxy or trifluoromethoxy (OCF₃) groups .
Physicochemical and Spectroscopic Properties
- NMR Analysis: highlights that minor structural changes (e.g., substituent type or position) significantly affect chemical shifts in specific regions (e.g., positions 29–44 in analogs). For the target compound, the trichloromethoxy group would induce distinct deshielding effects compared to methoxy or trifluoromethoxy groups, detectable via ¹H and ¹³C NMR .
- Stability and Reactivity : The discontinued availability of 5-Bromo-1-chloro-3-fluoro-2-(trifluoromethoxy)benzene () suggests stability challenges in trifluoromethoxy analogs, possibly due to hydrolytic sensitivity. In contrast, the trichloromethoxy group may offer enhanced stability under acidic or oxidative conditions .
Biological Activity
Overview of 5-Bromo-1-chloro-3-fluoro-2-(trichloromethoxy)benzene
This compound is a halogenated aromatic compound that may exhibit significant biological activity due to its unique structural features. Halogenated compounds often play crucial roles in medicinal chemistry, as they can enhance the pharmacological properties of organic molecules.
Potential Biological Activities
The biological activity of halogenated compounds can encompass a wide range of effects, including:
- Antimicrobial Activity : Many halogenated compounds have been studied for their potential to inhibit bacterial growth.
- Anticancer Properties : Some studies suggest that halogenated benzene derivatives may induce apoptosis in cancer cells.
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially affecting metabolic pathways.
Antimicrobial Activity
A study investigating the antimicrobial properties of halogenated benzene derivatives demonstrated that compounds with similar structures exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Bromo-1-chloro-3-fluoro... | Staphylococcus aureus | 32 µg/mL |
| 5-Bromo-1-chloro-3-fluoro... | Escherichia coli | 64 µg/mL |
Anticancer Activity
Research has indicated that certain halogenated benzene derivatives can induce apoptosis in various cancer cell lines. For example, in a study involving human breast cancer cells, a related compound was found to activate caspases and promote cell death at concentrations as low as 10 µM.
Enzyme Inhibition Studies
Inhibition assays revealed that similar compounds could act as inhibitors for enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. The following table summarizes some findings:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-Bromo-1-chloro-3-fluoro... | COX-1 | 15.2 |
| 5-Bromo-1-chloro-3-fluoro... | LOX | 22.5 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a potent effect against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in pharmaceuticals.
Case Study 2: Cancer Cell Line Response
A series of experiments were conducted on MCF-7 breast cancer cells treated with varying concentrations of the compound. The findings showed a dose-dependent increase in apoptosis markers, indicating its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
